molecular formula C13H28N2 B5666886 N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine

N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine

Cat. No.: B5666886
M. Wt: 212.37 g/mol
InChI Key: OKVLTQGOVIORAJ-UHFFFAOYSA-N
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Description

N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine: is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group and a diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine typically involves the reaction of 4-ethylcyclohexylamine with N,N-dimethyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or crystallization, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, alkylating agents, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemistry: N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe to investigate the binding affinities of various biomolecules. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry: In industrial applications, this compound can be used as an additive in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers. Its unique properties contribute to the performance and stability of these products.

Mechanism of Action

The mechanism of action of N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The cyclohexyl ring and ethyl substituent contribute to the compound’s overall conformation and binding affinity, affecting its biological activity.

Comparison with Similar Compounds

  • N1-(4-Methylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine
  • N1-(4-Propylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine
  • N1-(4-Isopropylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine

Comparison: Compared to similar compounds, N1-(4-Ethylcyclohexyl)-N1,N2,N2-trimethylethane-1,2-diamine exhibits unique properties due to the presence of the ethyl group on the cyclohexyl ring. This structural feature influences its chemical reactivity, binding affinity, and overall stability. The ethyl group provides a balance between steric hindrance and electronic effects, making this compound distinct from its analogs with different alkyl substituents.

Properties

IUPAC Name

N'-(4-ethylcyclohexyl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-5-12-6-8-13(9-7-12)15(4)11-10-14(2)3/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVLTQGOVIORAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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